Cas no 682805-15-8 (3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid)

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid is a fluorinated phenylpropene derivative characterized by its distinct aromatic substitution pattern. The presence of chlorine and fluorine atoms at the 2, 4, and 5 positions of the phenyl ring enhances its reactivity and potential as an intermediate in organic synthesis. The α,β-unsaturated carboxylic acid moiety offers versatility for further functionalization, including conjugate additions or cyclization reactions. This compound is particularly valuable in pharmaceutical and agrochemical research due to its structural motifs, which are commonly found in bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex molecular architectures.
3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid structure
682805-15-8 structure
Product Name:3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid
CAS No:682805-15-8
MF:C9H5Cl2FO2
MW:235.039204359055
MDL:MFCD03002862
CID:2798827
PubChem ID:22410769
Update Time:2025-06-10

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid
    • MDL: MFCD03002862
    • Inchi: 1S/C9H5Cl2FO2/c10-6-4-7(11)8(12)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)
    • InChI Key: NZJGBZOCFIVVIS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C=CC(=O)O)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • XLogP3: 3.2
  • Topological Polar Surface Area: 37.3

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Additional information on 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid

Introduction to 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic Acid (CAS No. 682805-15-8)

3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid, identified by its CAS number 682805-15-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by its unique structural features that include a prop-2-enone moiety and a phenyl ring substituted with dichloro and fluoro groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid consists of a central prop-2-enone unit connected to a phenyl ring that is further modified with two chlorine atoms at the 2 and 4 positions and one fluorine atom at the 5 position. This specific arrangement of substituents influences its reactivity, solubility, and interaction with biological targets. The compound's ability to participate in various chemical reactions, such as Michael additions, aldol condensations, and enolate formation, makes it a versatile building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid due to its structural similarity to known bioactive compounds. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be relevant in the development of novel therapeutic agents. For instance, studies have suggested that derivatives of this compound could target pathways involved in inflammation, pain management, and metabolic disorders. The dichloro and fluoro substituents are particularly noteworthy, as they are often employed in drug design to enhance binding affinity and metabolic stability.

One of the most compelling aspects of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid is its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Researchers have utilized this compound to develop novel scaffolds for drug candidates targeting various diseases. For example, studies have demonstrated its utility in creating inhibitors of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. Additionally, the prop-2-enone moiety has been explored as a pharmacophore in the development of antiviral and anticancer agents.

The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations such as halogenation and fluorination. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents with high precision. The development of efficient synthetic methodologies is crucial for scaling up production and making this compound more accessible for further research.

From a biological perspective, the unique structural features of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid make it an attractive candidate for investigating novel drug interactions. Computational studies have been instrumental in predicting its binding modes to biological targets such as enzymes and receptors. These studies often employ molecular docking techniques to model the interactions between the compound and its potential targets at an atomic level. Such insights can guide the design of more potent derivatives with improved pharmacological properties.

The potential applications of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its structural motifs are reminiscent of compounds used in crop protection agents, suggesting that it could serve as a precursor for developing new pesticides or herbicides. Additionally, its ability to undergo polymerization reactions makes it a candidate for creating advanced materials with tailored properties.

In conclusion, 3-(2,4-Dichloro-5-fluorophenyl)prop-endo-enoic acid (CAS No. 68280515-8> is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new ways to utilize this compound, its importance is likely to grow further solidifying its place as a cornerstone molecule in modern chemical biology.

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